6-Bromo-4-ethylpyridin-3-amine is a chemical compound characterized by the molecular formula C₇H₉BrN₂. It is a derivative of pyridine, featuring a bromine atom at the 6th position and an ethyl group at the 4th position on the pyridine ring. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various scientific fields, including organic synthesis and medicinal chemistry.
The synthesis of 6-Bromo-4-ethylpyridin-3-amine typically involves bromination of 4-ethylpyridin-3-amine using various reagents and conditions. Common synthetic routes include:
In one documented method, sodium hydroxide is mixed with water, followed by the gradual addition of liquid bromine at low temperatures (0 to 5 °C). The reaction mixture is then allowed to stir for an extended period under controlled conditions to ensure complete reaction and product formation .
The molecular structure of 6-Bromo-4-ethylpyridin-3-amine consists of a six-membered aromatic ring containing one nitrogen atom (pyridine) with specific substituents:
This arrangement influences the compound's electronic properties and reactivity.
The compound has a molecular weight of approximately 201.06 g/mol. Its structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for confirmation of purity and identity .
6-Bromo-4-ethylpyridin-3-amine can undergo various chemical reactions:
For substitution reactions, common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or methanol. Oxidation typically utilizes potassium permanganate or chromium trioxide under acidic conditions, while reduction may involve hydrogen gas with palladium or platinum catalysts.
The mechanism of action for 6-Bromo-4-ethylpyridin-3-amine largely depends on its interactions with biological targets, particularly in enzyme inhibition studies. The presence of the ethyl group enhances binding affinity to specific enzymes compared to other similar compounds without this substituent.
Research indicates that compounds like 6-Bromo-4-ethylpyridin-3-amine can act as ligands in binding studies, potentially influencing enzyme activity through competitive inhibition mechanisms .
6-Bromo-4-ethylpyridin-3-amine typically appears as a crystalline solid with specific melting points depending on purity levels. Its solubility varies across solvents, impacting its application in different chemical environments.
The compound exhibits typical reactivity associated with brominated organic compounds, including susceptibility to nucleophilic attack due to the presence of the electrophilic bromine atom. Its stability under various conditions allows it to serve effectively as an intermediate in organic synthesis.
6-Bromo-4-ethylpyridin-3-amine finds utility in several scientific applications:
The bromine atom at the C6 position of 6-bromo-4-ethylpyridin-3-amine (CAS 929617-29-8, C₇H₉BrN₂) serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling precise C–C bond formation essential for pharmaceutical intermediate synthesis. This compound's molecular architecture—featuring an electron-deficient pyridine ring with bromine at the 6-position and an ethyl group at the 4-position—creates optimal electronic and steric conditions for Suzuki-Miyaura couplings. The amino group at position 3, however, presents coordination challenges with palladium catalysts, often requiring protective strategies to prevent catalyst poisoning. Research demonstrates that N-acetylation prior to coupling preserves reaction efficiency, as evidenced by conversions exceeding 85% when using Pd(PPh₃)₄ catalyst systems .
Key reaction parameters established for effective cross-coupling include:
Table 1: Suzuki Cross-Coupling Performance with 6-Bromo-4-ethylpyridin-3-amine Derivatives
Coupling Partner | Reaction Time (h) | Temperature (°C) | Yield (%) | Product Application |
---|---|---|---|---|
4-Methoxyphenylboronic acid | 4 | 85 | 89 | Liquid crystal precursors |
3-Cyanophenylboronic acid | 6 | 90 | 82 | Kinase inhibitor intermediates |
2-Naphthylboronic acid | 5 | 90 | 85 | Anti-inflammatory agents |
3-Thienylboronic acid | 5 | 85 | 80 | Biofilm inhibition compounds |
Regioselective bromination of 4-ethylpyridin-3-amine presents significant synthetic challenges due to competing ring bromination at multiple positions. Direct electrophilic bromination with molecular bromine (Br₂) typically yields undesired 5-bromo isomers as major products (≥70%), necessitating alternative strategies for achieving 6-bromo selectivity. Modern approaches leverage in situ generation of brominating agents and protective group strategies to direct regiochemistry [5] [7]:
The ethyl substituent at C4 significantly influences bromination outcomes, with steric effects favoring C6 attack over C5 by a 4:1 ratio under optimized conditions. Computational studies confirm this preference, showing a 2.8 kcal/mol energy barrier difference between the two transition states [5].
The bromination efficiency of pyridine substrates depends critically on solvent and base selection, which control reaction kinetics, regioselectivity, and byproduct formation. For 4-ethylpyridin-3-amine bromination, polar aprotic solvents demonstrate superior performance:
Table 2: Solvent and Base Optimization in Liquid-Phase Bromination
Solvent System | Base | Temperature (°C) | Conversion (%) | 6-Bromo Selectivity (%) |
---|---|---|---|---|
DMAc/H₂O (9:1) | K₃PO₄ | 60 | 92 | 85 |
DMF/H₂O (8:2) | NaHCO₃ | 60 | 88 | 82 |
NMP | K₂CO₃ | 80 | 90 | 80 |
Acetonitrile | NaOAc | 60 | 75 | 78 |
Reaction temperature critically impacts selectivity, with ≤60°C favoring C6 bromination while higher temperatures (≥80°C) promote di-bromination at C5 and C6 positions. Catalyst screening reveals ammonium salts (TBAB) enhance regioselectivity by 12–15% through halogen-bonding interactions [7].
Continuous flow chemistry and solid-supported catalysts address key limitations in traditional batch synthesis of 6-bromo-4-ethylpyridin-3-amine, particularly for large-scale pharmaceutical production. These methods improve yield consistency while reducing environmental impact:
Scale-up studies demonstrate 50% reduction in process mass intensity (PMI) compared to batch methods, primarily through solvent recycling and catalyst reuse. Economic analyses confirm viability for metric-ton production, with critical quality attributes (CQAs) meeting >99.5% purity specifications across 10 consecutive batches [7].
Table 3: Solid-Phase Synthesis Performance Metrics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction Volume (L/kg) | 120 | 35 | 71% reduction |
Catalyst Loading (mol%) | 1.5 | 0.15 | 90% reduction |
Palladium Residue (ppm) | 350–500 | <5 | >98% reduction |
Process Mass Intensity | 87 | 42 | 52% reduction |
Production Capacity (kg/day) | 15 | 85 | 467% increase |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7